Saponins are a diverse group of naturally occurring glycosides, primarily found in plants, characterized by their ability to form foams when agitated in water. They consist of a hydrophobic aglycone (often a triterpene or steroid) and one or more hydrophilic sugar moieties. This amphipathic nature allows saponins to act as surfactants, interacting with cell membranes and influencing various biological processes. Saponins are known for their bitter taste and potential toxicity, which can vary significantly among different species and types .
These transformations are influenced by environmental conditions such as pH, temperature, and the presence of metal ions, which can act as catalysts .
Saponins exhibit a wide range of biological activities, including:
The specific biological effects depend on the structure of the saponin, particularly the nature of its aglycone and sugar moieties .
Saponins can be synthesized through various methods:
Saponins have numerous applications across various fields:
Research has focused on how saponins interact with other compounds:
Saponins share structural similarities with several other compounds but are unique due to their specific glycosidic structures and biological activities. Here are some similar compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Triterpenes | Aglycone | Antimicrobial, anti-inflammatory | Base structure without sugar moieties |
Steroidal Glycosides | Steroid + Sugars | Antifungal, cytotoxic | Derived from steroidal precursors |
Phytosterols | Sterol | Cholesterol-lowering | Plant-derived sterols without sugar components |
Glycosides | Sugar + Non-sugar | Variable depending on aglycone | Broad category including flavonoids and phenolics |
Saponins are distinguished by their ability to form stable foams and their dual hydrophilic-lipophilic nature, which allows them to interact with both water-soluble and lipid-soluble substances effectively. This unique property enhances their functionality across various applications compared to other similar compounds .
Saponins are glycosides composed of a non-polar aglycone (sapogenin) linked to one or more polar sugar moieties via glycosidic bonds. The aglycone can be a triterpenoid (30 carbons) or steroid (27 carbons), while the sugar component typically includes glucose, galactose, xylose, or glucuronic acid. This amphiphilic structure enables saponins to reduce surface tension, forming stable foams in aqueous solutions—a property that inspired their name from the Latin sapo (soap).
Table 1: Structural Classification of Saponins
Category | Aglycone Type | Carbon Atoms | Example Sources |
---|---|---|---|
Triterpenoid | Oleanane, Ursane | 30 | Glycine max (soybean), Panax ginseng |
Steroidal | Spirostanol, Furostanol | 27 | Dioscorea (yam), Digitalis purpurea (foxglove) |
Triterpenoid saponins, such as those in soybeans, feature pentacyclic structures (e.g., oleanane or ursane skeletons), whereas steroidal saponins, like diosgenin from yams, exhibit tetracyclic frameworks with fused heterocyclic rings. The sugar chains often attach at the C3 position (monodesmosidic) or both C3 and C26/C28 positions (bidesmosidic), influencing solubility and bioactivity.
The use of saponin-rich plants dates to antiquity. Saponaria officinalis (soapwort) was employed by Romans as a detergent, while Indigenous communities in Africa and South America utilized saponin-containing plants like Quillaja saponaria for arrow poisons. The term "saponin" was first coined in 1819 by Malon, following Scheidler’s isolation of a foaming agent from soapwort in 1811.
Key milestones include:
Saponins serve critical ecological functions in plants:
In humans and animals, saponins exhibit dual roles:
Structural Example:
The triterpenoid saponin glycyrrhizin (from licorice) consists of a glycyrrhetinic acid aglycone linked to two glucuronic acid units:$$ \text{Glycyrrhetinic acid} - O - (\beta-\text{D-glucuronopyranosyl} - (1→2) - \beta-\text{D-glucuronopyranoside}) $$This structure confers anti-inflammatory and antiviral properties.
Saponins represent a structurally diverse class of compounds occurring in many plant species, characterized by a skeleton derived from the 30-carbon precursor oxidosqualene to which glycosyl residues are attached [3] [6]. These compounds are glycosides with at least one glycosidic linkage between a sugar chain (glycone) and another non-sugar organic molecule (aglycone) [1]. The traditional classification system subdivides saponins into triterpenoid and steroid glycosides, or alternatively into triterpenoid, spirostanol, and furostanol saponins [3] [6]. A systematic classification based on carbon skeletons has distinguished 11 main classes of saponins: dammaranes, tirucallanes, lupanes, hopanes, oleananes, taraxasteranes, ursanes, cycloartanes, lanostanes, cucurbitanes, and steroids [3] [6].
Main Classification | Carbon Atoms | Primary Subtypes | Structural Features | Common Glycosylation Sites |
---|---|---|---|---|
Steroid Glycosides | 27-C | Spirostanol, Furostanol, Open-chain | Steroid aglycone with 1-4 sugar chains | C-3, C-26 (furostanol) |
Triterpene Glycosides | 30-C | Oleanane, Ursane, Lupane, Dammarane, Cycloartane, Lanostane | Triterpene aglycone derived from oxidosqualene | C-3, C-28 (bidesmosidic) |
Steroid glycosides are saponins with 27-carbon atoms and are modified triterpenoids where their aglycone is a steroid [1]. These compounds typically consist of a steroid aglycone attached to one or more sugar molecules, which can have various biological activities [1]. Steroid glycosides are usually divided into two broad structural classes, namely spirostanol and furostanol saponins [4]. A third, previously unrecognized structural class of plant saponins, the open-chain steroidal saponins, possesses an acyclic sidechain in place of the heterocyclic ring present in spirostanols and furostanols [4].
Steroidal Type | Ring System | C-22 Configuration | C-25 Stereochemistry | Typical Glycosylation |
---|---|---|---|---|
Spirostanol | A-B-C-D rings + spiro-bicyclic acetal | Spiro-bicyclic acetal | R or S configuration | C-3 sugar chain |
Furostanol | A-B-C-D rings + open chain | Hemiacetal or unsaturation | R or S configuration | C-3 and C-26 sugar chains |
Open-chain | A-B-C-D rings + acyclic chain | Open acyclic chain | Various configurations | C-3 sugar chain |
Steroidal aglycones are characterized by three different structural entities: a non-polar steroidal unit based on the cholestane (C27) skeleton, containing six-membered A-C rings and a five-membered D ring [9] [10]. The diversity of steroidal saponins in plants is related to the differences in the aglycone structures, especially the differences in the aglycone oxidation mode, such as C-16, C-22, and C-26 sites in the aglycone skeleton of spirostanol saponins [36]. Oxidation also occurs rarely at sites such as C-1 and C-3 of spirostanol saponins; C-6, C-7, C-12, and C-27 of furostanol saponins; and C-2 and C-5 of cholestane saponins [36].
Spirostanol glycosides comprise aglycones with the spirostan skeleton containing a sugar chain generally at C-3 position and a spiro-bicyclic acetal at C-22 [11]. The C-25 is naturally found with either R or S configuration, or as inseparable epimeric mixtures [11]. In the case of furostanol derivatives, these usually present a hemiacetal with a hydroxy or methoxy moiety at C-22 or a Δ(20,22)-unsaturation, besides a glycosidic linkage at C-26 [11]. The structural characterization reveals that a characteristic fragmentation involving the loss of 144 Da arising from the cleavage of the E-ring was observed when there was no sugar chain at the C-26 position [26].
The most significant subtypes of steroidal saponins include spirostanol saponins, which represent the largest group, and furostanol saponins, which are recognized as biogenetic precursors of spirostanol [11]. Furostanol saponins can undergo enzymatic cleavage of the 26-O glucoside unit, followed by ring closure to 26-OH with dehydration of 22-OH [11]. This relationship explains the co-occurrence of spirostanol saponins with the corresponding furostanols in numerous plants [11].
Pregnane glycosides represent another important subtype, initially isolated from Digitalis purpurea and now found in various Apocynaceae, Asclepiadaceae, Malpighiaceae, Ranunculaceae, and Zygophyllaceae species [10]. These compounds consist of six-membered A-C rings and a five-membered D ring in the C21 steroid skeleton, commonly featuring deoxy sugars linked to C-3 of the aglycone [10]. Based on the substituents and degree of oxidative cracking of the aglycone ring, the skeleton of the aglycone structure is divided into diverse structures [10].
Triterpene glycosides are natural glycosides present in various plants, herbs and sea cucumbers and possess 30-carbon atoms [1]. These compounds consist of a triterpene aglycone attached to one or more sugar molecules [1]. Chemically characterized as triterpenoid glycosides, they possess a 30-carbon oxidosqualene precursor-based aglycone moiety (sapogenin), to which glycosyl residues are subsequently attached to yield the corresponding saponin [8]. Based on the chemically distinct aglycone moieties, they are broadly divided into triterpenoid saponins (dammaranes, ursanes, oleananes, lupanes, hopanes, etc.) and the sterol glycosides [8].
Skeleton Type | Ring System | Key Structural Features | Distribution | Typical Examples |
---|---|---|---|---|
Oleanane | Pentacyclic | C-12 double bond common | Most common, widespread | Ginsenosides (some) |
Ursane | Pentacyclic | C-19 and C-20 methyl pattern | Plant-specific patterns | Asiatic acid derivatives |
Lupane | Pentacyclic | C-20(29) double bond | Various plant families | Betulinic acid derivatives |
Dammarane | Tetracyclic | Ginseng-type skeleton | Panax species | Panaxatriol, Protopanaxadiol |
Cycloartane | Tetracyclic | Cyclopropane ring | Astragalus species | Astragalosides |
Lanostane | Tetracyclic | Sterol precursor type | Fungi and some plants | Ganoderic acids |
The oleanane skeleton represents the most common skeleton and is present in most orders of the plant kingdom [3] [6]. Oleanane-type triterpene saponins are characterized by a pentacyclic structure with specific methyl substitution patterns that distinguish them from other triterpene types [3] [19]. The structural diversity within the oleanane series is given by the number and position of double bonds and the degree of hydroxylation and glycosylation [19]. The most representative members of this class are characterized by a Glucose-Glucose-Rhamnose triglycoside esterifying the carboxylic group at C-28 [19].
For oleanane type saponins, carbohydrate chains of up to 18 monosaccharide residues can be attached to the oleanane skeleton, most commonly at the C3 and C17 atoms [3] [6]. The kind and positions of the substituents did not seem to be plant order-specific [3] [6]. These saponins have been classified into three types: (1) olean-12-en-28-oic acid 3-O-monodesmoside, (2) olean-12-ene 3,28-O-acylated bisdesmoside, and (3) acylated polyhydroxyolean-12-ene 3-O-monodesmoside [12].
Recent research has revealed that oleanane-type triterpene saponins, including elatosides, momordins, senegasaponins, camelliasaponins, and escins, demonstrate novel biofunctional effects [12]. A comparative analysis of the chemical structures and activities revealed that disubstitution of glycosyl on C-3 and C-28 of oleanane aglycone was crucial to the promoting effect, with 3-O-β-D-glucuronopyranosyl substitution achieving the highest efficiency [15].
Lupane-type triterpenoid saponins are characterized by their distinctive pentacyclic structure with a C-20(29) double bond [16] [17] [18]. These compounds have been isolated from various plant species, with four previously unknown lupane-type triterpenoidal saponins identified from the roots of Pulsatilla chinensis [17] [18]. The structures were determined as compounds containing 23-hydroxy substitutions and complex glycosidic linkages at both C-3 and C-28 positions [17] [18].
Three new triterpene saponins including two lupane-types have been isolated from the leaves of Trevesia palmata, with structures determined as 2α,3β,23-trihydroxylup-20(29)-en-28-oic acid derivatives [16]. The 2α,3β,23-trioxygenated pentacyclic triterpenes were uncommonly found in nature [16]. These compounds typically feature arabinopyranoside and glucopyranosyl ester linkages at specific positions [16] [17] [18].
Ursane-type triterpene saponins are distinguished by their unique C-19 and C-20 methyl substitution pattern that differentiates them from oleanane series compounds [19]. A new ursane-type triterpene glycoside, isomadecassoside, has been characterized by an ursane-type skeleton and migration of the double bond at Δ20(21) in ring E [19]. The structure was established by detailed analysis of 1D and 2D NMR spectra, which allowed complete NMR assignment [19].
Ursane-type saponins have been isolated from various sources, with structures determined as 2α,3β,23-trihydroxyurs-12-en-28-oic acid derivatives containing complex sugar chains [16] [19]. According to literature reports, from 1996 to 2012, more than 250 ursane-type triterpene saponins have been identified, demonstrating their wide distribution in the plant kingdom [21].
Hybrid and modified saponin structures represent advanced chemical modifications that expand the structural diversity and functional applications of natural saponins [28] [29] [30]. These modifications include structural alterations at various positions of the saponin backbone, incorporation of non-natural substituents, and the development of conjugate systems that combine saponin scaffolds with other bioactive molecules [30] [31] [33].
Saponin Type | Sugar Chain Locations | Common Sugar Units | Linkage Types | Examples |
---|---|---|---|---|
Monodesmosidic | Single position (usually C-3) | Glucose, Galactose, Rhamnose | α or β glycosidic bonds | Simple ginsenosides |
Bidesmosidic | Two positions (C-3 and C-28) | Glucose, Galactose, Rhamnose, Arabinose | α or β glycosidic bonds | Oleanolic acid saponins |
Tridesmosidic | Three positions | Various monosaccharides | Multiple linkage types | Complex plant saponins |
Complex branched | Multiple branched positions | Up to 18 monosaccharide residues | Complex branching patterns | Quillaja saponins |
Modified saponin structures have been developed through chemoselective acylation reactions, particularly demonstrated in vaccine adjuvant conjugates based on the saponin natural product QS-21 [30]. These modifications involve the synthesis of novel adjuvant conjugates through chemoselective acylation of an amine, utilizing aldehyde compounds as coupling partners [30]. The synthetic approach allows for the preparation of semisynthetic, amide-based acyl chain variants that overcome hydrolytic instability issues [30].
Advanced modifications include the development of saponin-tucaresol conjugates where the entire left-hand branched trisaccharide domain was found to be dispensable for adjuvant activity [30]. Molecular editing in the triterpene domain revealed that the C4-aldehyde substituent is also dispensable for adjuvant activity while the C16-hydroxyl substituent enhances activity [30]. These structure-activity relationships have enabled the design of simplified saponin scaffolds with retained or enhanced biological activity [30] [33].